5-Ethyl-5-((1-methylbutyl)thiomethyl)barbituric acid sodium salt
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Overview
Description
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyrimidinedione core, which is substituted with ethyl, methylbutyl, and thiomethyl groups, along with a sodiooxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. One common method starts with the bromination of diethyl ethylmalonate, followed by alkylation with 1-methylbutyl bromide. The resulting intermediate undergoes cyclization, acidification, and purification to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The steps include bromination, alkylation, and cyclization, followed by acidification and purification. The process is designed to be efficient, with low energy consumption and minimal waste production .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sodiooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the thiomethyl group.
Reduction: Reduced forms of the pyrimidinedione core.
Substitution: Various substituted pyrimidinedione derivatives.
Scientific Research Applications
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Ethyl-5-(1-methyl-2-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the thiomethyl and sodiooxy groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
66968-77-2 |
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Molecular Formula |
C12H19N2NaO3S |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
sodium;5-ethyl-5-(pentan-2-ylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S.Na/c1-4-6-8(3)18-7-12(5-2)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI Key |
CYSSSZKORFCJNX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)SCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
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